molecular formula C19H29ClO3 B3030678 2-Ethylhexyl 4-(4-chloro-2-methylphenoxy)butyrate CAS No. 94232-74-3

2-Ethylhexyl 4-(4-chloro-2-methylphenoxy)butyrate

Cat. No.: B3030678
CAS No.: 94232-74-3
M. Wt: 340.9 g/mol
InChI Key: SOEMOICFERWGCW-UHFFFAOYSA-N
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Description

2-Ethylhexyl 4-(4-chloro-2-methylphenoxy)butyrate is an organic compound with the molecular formula C19H29ClO3. It is known for its applications in various fields, including agriculture and chemical research. The compound is characterized by the presence of a 4-chloro-2-methylphenoxy group attached to a butyrate ester, which is further linked to a 2-ethylhexyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylhexyl 4-(4-chloro-2-methylphenoxy)butyrate involves several steps:

    Formation of Sodium Chloroacetate: Chloroacetic acid is reacted with caustic soda solution to form sodium chloroacetate.

    Formation of Sodium o-Cresolate: Ortho-cresol is reacted with caustic soda solution to form sodium o-cresolate.

    Formation of 2-Methyl Sodium Phenoxyacetate: Sodium chloroacetate is added dropwise to sodium o-cresolate to form 2-methyl sodium phenoxyacetate.

    Formation of 2-Methyl-4-Chlorophenoxyacetic Acid: The reaction mixture is transferred to a chlorination vessel, where hydrochloric acid is added to form 2-methyl phenoxy acetic acid crystals. These crystals are dissolved in a mixed solvent of xylene and dichloroethane to obtain 2-methyl-4-chlorophenoxyacetic acid.

    Esterification: The 2-methyl-4-chlorophenoxyacetic acid is reacted with isooctyl alcohol and concentrated sulfuric acid in an esterification reaction vessel to form this compound.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 4-(4-chloro-2-methylphenoxy)butyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Ethylhexyl 4-(4-chloro-2-methylphenoxy)butyrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethylhexyl 4-(4-chloro-2-methylphenoxy)butyrate involves its interaction with specific molecular targets and pathways. The compound acts by inhibiting certain enzymes involved in plant growth, leading to the death of targeted weeds. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential proteins and nucleic acids in plants .

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexyl (4-chloro-2-methylphenoxy)acetate: Similar in structure but with an acetate group instead of a butyrate group.

    4-(4-Chloro-2-methylphenoxy)butanoic acid: The acid form of the compound without the 2-ethylhexyl ester group.

Uniqueness

2-Ethylhexyl 4-(4-chloro-2-methylphenoxy)butyrate is unique due to its specific ester linkage and the presence of both a 4-chloro-2-methylphenoxy group and a 2-ethylhexyl chain. This unique structure contributes to its effectiveness as a herbicide and its versatility in various chemical reactions .

Properties

IUPAC Name

2-ethylhexyl 4-(4-chloro-2-methylphenoxy)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClO3/c1-4-6-8-16(5-2)14-23-19(21)9-7-12-22-18-11-10-17(20)13-15(18)3/h10-11,13,16H,4-9,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEMOICFERWGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CCCOC1=C(C=C(C=C1)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90915992
Record name 2-Ethylhexyl 4-(4-chloro-2-methylphenoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90915992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94232-74-3
Record name 2-Ethylhexyl 4-(4-chloro-2-methylphenoxy)butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94232-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhexyl 4-(4-chloro-2-methylphenoxy)butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094232743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethylhexyl 4-(4-chloro-2-methylphenoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90915992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexyl 4-(4-chloro-2-methylphenoxy)butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.094.505
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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